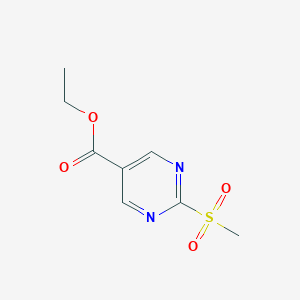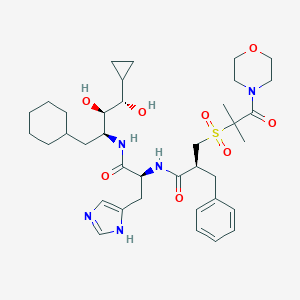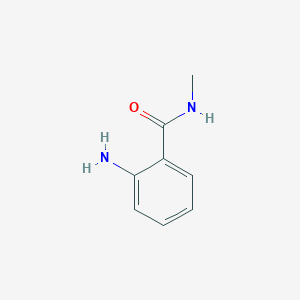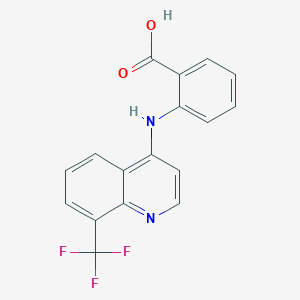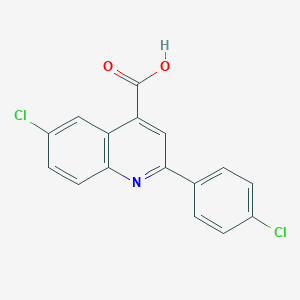![molecular formula C11H20N2O2 B138399 tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate CAS No. 128557-35-7](/img/structure/B138399.png)
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate (TBPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is not fully understood. However, studies have suggested that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate can inhibit the growth of cancer cells and bacteria. tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is that tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has not been extensively studied in vivo, which limits its potential applications in drug development.
Orientations Futures
There are several future directions for the study of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate. One direction is to further investigate its mechanism of action and its potential applications in cancer treatment and antibacterial therapy. Another direction is to explore its potential applications in material science, such as the synthesis of functionalized polymers and materials. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its development as a therapeutic agent.
Méthodes De Synthèse
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate is synthesized through a series of chemical reactions that involve the use of tert-butyl carbamate, propargylamine, and 1,3-dibromopropane. The first step involves the reaction between tert-butyl carbamate and propargylamine, which results in the formation of N-tert-butyl-N-(prop-2-ynyl)carbamate. In the second step, 1,3-dibromopropane is added to the reaction mixture, which leads to the formation of tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In drug discovery, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications. In material science, tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate has been used as a precursor for the synthesis of functionalized polymers and materials.
Propriétés
Numéro CAS |
128557-35-7 |
|---|---|
Nom du produit |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-7-12-8-6-9-13-10(14)15-11(2,3)4/h1,12H,6-9H2,2-4H3,(H,13,14) |
Clé InChI |
ISGDRUJSNRUSDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCC#C |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNCC#C |
Synonymes |
Carbamic acid, [3-(2-propynylamino)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



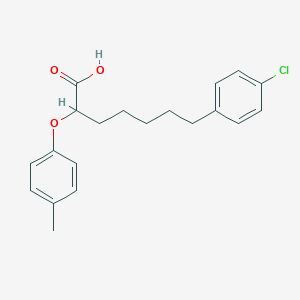
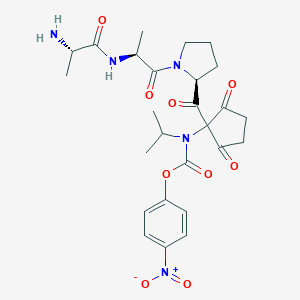
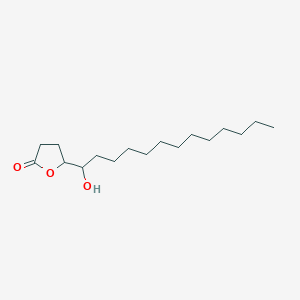
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
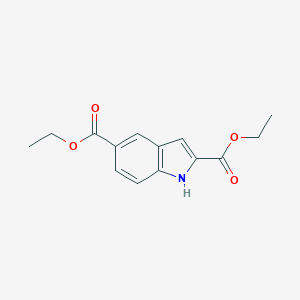
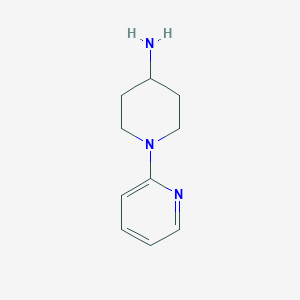
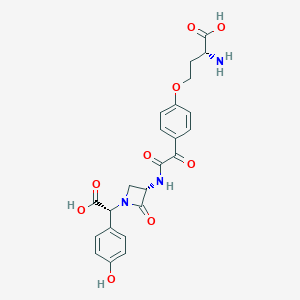
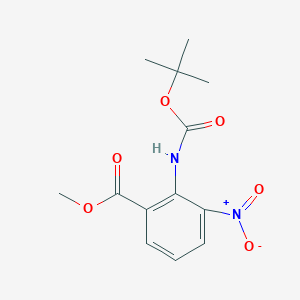
![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
